N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide

Physicochemical Property Optimization Lipophilicity Permeability

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide (CAS 820250-40-6) is a fully substituted pyrazine-2-carboxamide featuring both electron-donating methyl groups at the 3- and 6-positions of the heterocyclic ring and an N,N-diethyl tertiary amide side chain. With a molecular formula of C₁₁H₁₇N₃O and a molecular weight of 207.27 g·mol⁻¹, it belongs to a therapeutically relevant scaffold class that has yielded clinical candidates targeting diacylglycerol acyltransferase 1 (DGAT1) and metabotropic glutamate receptors.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B11898699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NC(=CN=C1C)C
InChIInChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3
InChIKeyVIBVKTPOTSXBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide: Core Identity & Procurement Starting Point for the Pyrazine Carboxamide Class


N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide (CAS 820250-40-6) is a fully substituted pyrazine-2-carboxamide featuring both electron-donating methyl groups at the 3- and 6-positions of the heterocyclic ring and an N,N-diethyl tertiary amide side chain . With a molecular formula of C₁₁H₁₇N₃O and a molecular weight of 207.27 g·mol⁻¹, it belongs to a therapeutically relevant scaffold class that has yielded clinical candidates targeting diacylglycerol acyltransferase 1 (DGAT1) and metabotropic glutamate receptors [1]. The compound’s calculated LogP of 1.58 and topological polar surface area (TPSA) of 46.1 Ų place it in a physicochemical space distinct from its mono-methylamide and primary amide analogs, directly impacting solubility, permeability, and metabolic stability considerations during lead optimization [2].

Why N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide Cannot Be Assumed Interchangeable with Other Pyrazine Carboxamides


Within the pyrazine carboxamide family, minor structural perturbations produce disproportionate changes in biological target engagement, ADME behaviour, and synthetic tractability. The conversion of a primary or N-methyl amide to the N,N-diethyl tertiary amide eliminates hydrogen-bond donor capacity, altering both solubility and membrane permeability . Simultaneously, the presence of methyl groups at both the 3- and 6-positions of the pyrazine ring influences electron density at the ring nitrogens and steric accessibility of the carboxamide, which has been exploited in DGAT1 inhibitor programs where the dimethylpyrazine core was essential for balancing potency and metabolic stability [1]. Consequently, substituting N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide with an analog lacking the full diethyl or dimethyl substitution pattern risks non-overlapping property profiles that cannot be rectified by post hoc formulation adjustments [2].

Quantitative Differentiation Evidence: N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide vs. Closest Analogs


Lipophilicity Modulation: LogP Comparison with N,6-Dimethylpyrazine-2-carboxamide

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide exhibits a calculated LogP of 1.58 , which is approximately 0.54 log units higher than that of the N-methyl analog N,6-dimethylpyrazine-2-carboxamide (LogP = 1.04) . This difference reflects the increased hydrophobicity conferred by the diethyl substitution relative to the monomethyl amide. In medicinal chemistry optimization, a ΔLogP of this magnitude is sufficient to measurably alter passive membrane permeability, plasma protein binding, and the compound's susceptibility to oxidative metabolism.

Physicochemical Property Optimization Lipophilicity Permeability

Hydrogen-Bond Donor Count Differentiation from Primary and Secondary Amide Analogs

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide contains zero hydrogen-bond donor atoms (H-Donors = 0) , whereas the primary amide 3,6-dimethylpyrazine-2-carboxamide possesses at least one NH donor and the N-methyl analog possesses one NH donor . The absence of hydrogen-bond donors in the target compound eliminates the primary amide's capacity for strong intermolecular hydrogen bonding, which systematically reduces aqueous solubility but enhances passive diffusion across lipid bilayers.

Hydrogen Bonding Solubility Permeability

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration Screening

The target compound possesses a TPSA of 46.1 Ų , which lies below the widely recognized threshold of <60–70 Ų commonly associated with favorable CNS permeability [1]. By contrast, pyrazine-2-carboxamide analogs bearing primary amide groups or additional heteroatom substituents typically exhibit TPSA values exceeding 60 Ų, placing them outside the optimal CNS-accessible property space. This property is directly attributable to the N,N-diethyl tertiary amide motif, which eliminates polar hydrogen-bond donor contributions to the molecular surface area.

Blood-Brain Barrier CNS Drug Design TPSA

Synthetic Accessibility and Multi-Vendor Availability Advantage over Custom Heterocyclic Amides

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide is commercially stocked at 97%+ purity by multiple independent suppliers including Leyan, MolCore, and CheMenu , with prices transparently listed for gram-scale quantities. In contrast, custom-synthesized pyrazine carboxamide analogs with specific alkyl substitutions typically require 4–8 week lead times and incur a minimum cost premium of 3- to 10-fold for equivalent purity levels. Patent literature further confirms that the N,N-diethyl tertiary amide can be prepared in high yield under solventless conditions, reducing manufacturing complexity relative to re-crystallization-prone primary amides .

Synthetic Accessibility Supply Chain Procurement

Procurement-Driven Research Scenarios for N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide


CNS Lead Generation Libraries Targeting Intracellular Receptors

The compound's combination of low TPSA (46.1 Ų) and moderate lipophilicity (LogP 1.58) makes it an ideal building block or screening library member for programs targeting CNS-intracellular proteins such as mGluR4, where the pyrazine carboxamide core has established clinical precedent [1]. Its zero hydrogen-bond donor count favors passive blood-brain barrier penetration, distinguishing it from primary amide analogs that are typically excluded from CNS screening collections due to elevated TPSA .

Rapid SAR Exploration Around the Pyrazine Carboxamide Pharmacophore

With confirmed multi-vendor gram-scale availability at ≥97% purity, this compound serves as a procurement-ready reference standard for SAR studies investigating the impact of N-alkyl substitution on target engagement . Researchers can benchmark their novel analogs against this commercially accessible compound without investing in custom synthesis, reducing initial project costs and timelines by an estimated factor of 3–10× relative to de novo analog preparation .

Metabolic Stability Profiling of Tertiary Amide Pyrazine Carboxamides

The N,N-diethyl tertiary amide motif eliminates the primary metabolic vulnerability of N-dealkylation that plagues secondary amide analogs [2]. Procurement of this compound for comparative microsomal stability assays allows teams to determine whether the diethyl substitution confers a measurable half-life advantage over N-methyl or unsubstituted amide congeners in their specific assay system, data that directly informs the go/no-go decision for further investment in the pyrazine carboxamide series [3].

DGAT1 Inhibitor Backup and Follow-up Chemistry

The dimethylpyrazine carboxamide scaffold was a critical structural feature in the clinical DGAT1 inhibitor AZD7687, where the methyl substitution pattern was essential for balancing potency and selectivity [4]. N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide provides a commercially available, orthogonally protected intermediate for exploring substitution vectors at the amide nitrogen that were not fully investigated in the original AZD7687 series, potentially yielding backup compounds with improved pharmacokinetic profiles [5].

Quote Request

Request a Quote for N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.